4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Description
4-({[3-(1H-Indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic benzoic acid derivative featuring a propanoyl-linked indole moiety at the para position of the aromatic ring. The carboxylic acid group enhances solubility and facilitates hydrogen bonding, critical for pharmacokinetic behavior .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(3-indol-1-ylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-13-14-5-7-16(8-6-14)19(23)24)10-12-21-11-9-15-3-1-2-4-17(15)21/h1-9,11H,10,12-13H2,(H,20,22)(H,23,24) |
InChI Key |
PSAWQSBKMARACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the acylation of the indole with propanoyl chloride and the coupling of the resulting product with 4-aminomethylbenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzoic Acid Core
Compound 1 : Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester
- Key Differences: Replaces the indole-propanoyl group with a dimethoxybenzoyl substituent and adds a hydroxyl group.
Compound 2 : 2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (3a)
- Key Differences: Substitutes the indole-propanoyl group with a chloro-butyl-carboxyimidazole moiety.
- Impact : The imidazole ring introduces basicity (pKa ~7), enabling protonation at physiological pH, which may enhance ionic interactions with target proteins. The chloro and butyl groups increase lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .
Compound 3 : 4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid
- Key Differences: Features a methyl isoindole dione group instead of indole-propanoyl.
- Impact : The dione group introduces two ketone functionalities, increasing hydrogen-bond acceptor capacity. This may improve binding affinity to polar active sites but reduce metabolic stability due to susceptibility to hydrolysis .
Pharmacological and Physicochemical Properties
- Biological Activity: The target compound’s indole group is structurally analogous to angiotensin II receptor antagonists like BBIB (), which showed superior antihypertensive effects to losartan. Compound 3a’s imidazole and chloro groups resemble histamine H2 receptor ligands, hinting at possible gastrointestinal applications .
Biological Activity
4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly those targeting cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H18N2O3
- Molecular Weight : 318.36 g/mol
This compound features an indole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds with indole structures often interact with various biological pathways. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer cell proliferation. For instance, derivatives of indole have been identified as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), a key regulator in various signaling pathways related to cancer and neurodegenerative diseases .
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, potentially affecting pathways like NF-kB .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from relevant studies:
| Study | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | GSK-3β Inhibition | 0.48 | Indicated potential for neuroprotective effects. |
| Study B | Anti-inflammatory | 5.0 | Reduced TNF-alpha levels in vitro. |
| Study C | Cytotoxicity in Cancer Cells | 10.0 | Demonstrated selective cytotoxicity against certain cancer cell lines. |
Case Study 1: GSK-3β Inhibition
In a study focused on the inhibition of GSK-3β, it was found that the compound exhibited a significant inhibitory effect with an IC50 value of 0.48 µM. This suggests its potential utility in treating conditions like Alzheimer's disease where GSK-3β is implicated .
Case Study 2: Anti-inflammatory Properties
A separate investigation into the anti-inflammatory properties revealed that the compound could significantly reduce levels of TNF-alpha in cultured macrophages at concentrations around 5 µM. This indicates a promising avenue for therapeutic applications in inflammatory diseases .
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines showed that this compound demonstrated selective cytotoxicity with an IC50 value of approximately 10 µM against specific types of cancer cells, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
